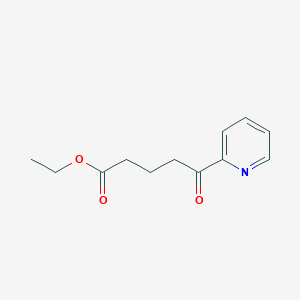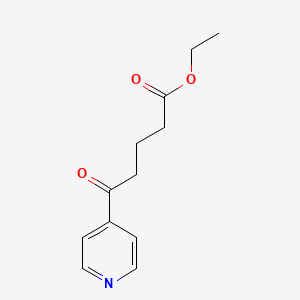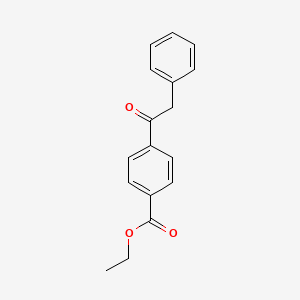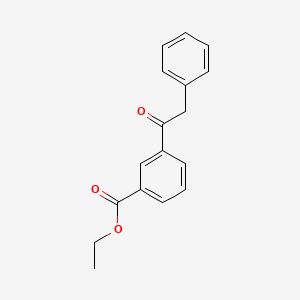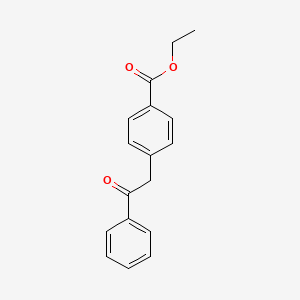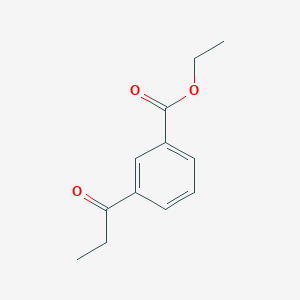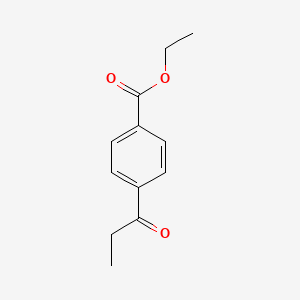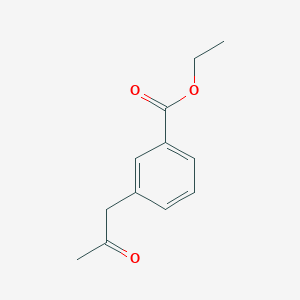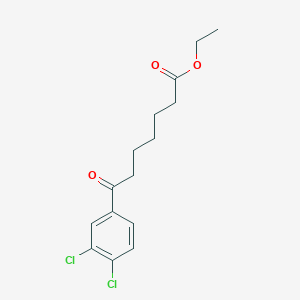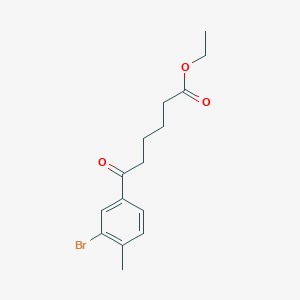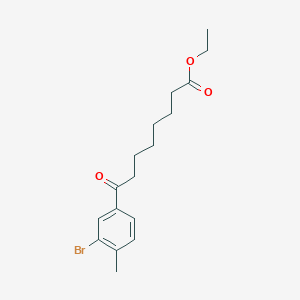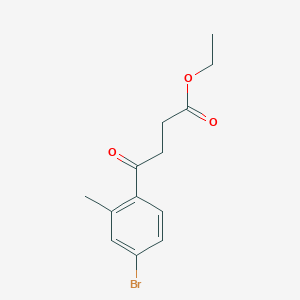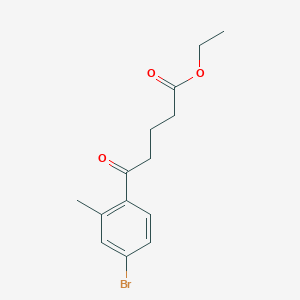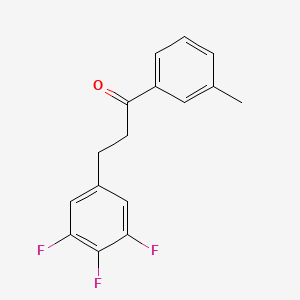
3'-Methyl-3-(3,4,5-trifluorophenyl)propiophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Methyl-3-(3,4,5-trifluorophenyl)propiophenone, also known as 3-MeO-PCP or Methoxetamine, is a dissociative anesthetic drug1. It has a molecular formula of C16H13F3O and a molecular weight of 278.27 g/mol1.
Synthesis Analysis
The synthesis of 3’-Methyl-3-(3,4,5-trifluorophenyl)propiophenone is not explicitly mentioned in the search results. However, it’s known that this compound was first synthesized in 19791.Molecular Structure Analysis
The molecular structure of 3’-Methyl-3-(3,4,5-trifluorophenyl)propiophenone consists of a propiophenone core with a methyl group at the 3’ position and a 3,4,5-trifluorophenyl group at the 3 position1.
Chemical Reactions Analysis
The specific chemical reactions involving 3’-Methyl-3-(3,4,5-trifluorophenyl)propiophenone are not detailed in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of 3’-Methyl-3-(3,4,5-trifluorophenyl)propiophenone are not fully detailed in the search results. However, it’s known that it has a molecular weight of 278.27 g/mol1.Aplicaciones Científicas De Investigación
Antipathogenic Activity
- Synthesis and Antipathogenic Activity : A study discussed the synthesis of acylthioureas with various aryl substituents, including 3,4,5-trifluorophenyl, and their interaction with bacterial cells. These compounds, including derivatives of 3'-Methyl-3-(3,4,5-trifluorophenyl)propiophenone, showed significant antipathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus, known for biofilm growth. This highlights their potential in developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Chemical Synthesis and Reactions
- Cyclocondensation Reaction : Research involving 4-aryl-4-methoxy-1,1,1-trifluoro-3-buten-2-ones with urea included compounds related to 3'-Methyl-3-(3,4,5-trifluorophenyl)propiophenone. This study focused on synthesizing novel series of pyrimidinones, demonstrating the compound's versatility in creating diverse chemical structures (Bonacorso, Lopes, Wastowski, Zanatta, & Martins, 2003).
- Reactions with Thioureas and Diazocompounds : Another study investigated the reactions involving 3,3,3-trifluoropropyne, a related compound, with various thioureas and diazocompounds. This research offers insights into the complex chemistry surrounding such compounds and their potential applications in synthesis (Mlostoń, Gendek, & Heimgartner, 1996).
Materials Science Applications
- Copolymers of Trisubstituted Ethylenes : In materials science, research on copolymers incorporating ring-disubstituted ethylenes, similar to 3'-Methyl-3-(3,4,5-trifluorophenyl)propiophenone, has been conducted. These studies are crucial for understanding the properties of new polymer materials and their potential applications in various industries (Kim, Morales, Scully, Seitz, Sikora, Spaulding, Sudman, Sullivan, Dean, Kharas, & Watson, 1999).
Electrochemical Applications
- Electropolymerization and Optoelectronic Properties : The study of electropolymerization of compounds like 3-methylselenophene, synthesized via methods involving trifluorophenyl derivatives, reveals significant implications in organic electronics. This research contributes to understanding the electrochemical and optoelectronic properties of such polymers (Lu, Zhen, Ming, Xu, & Zhao, 2015).
Safety And Hazards
The safety and hazards associated with 3’-Methyl-3-(3,4,5-trifluorophenyl)propiophenone are not detailed in the search results.
Direcciones Futuras
The future directions for 3’-Methyl-3-(3,4,5-trifluorophenyl)propiophenone are not specified in the search results.
Please note that this information is based on the available search results and may not be comprehensive or up-to-date. For more detailed information, please refer to relevant scientific literature or databases.
Propiedades
IUPAC Name |
1-(3-methylphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3O/c1-10-3-2-4-12(7-10)15(20)6-5-11-8-13(17)16(19)14(18)9-11/h2-4,7-9H,5-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRPSUWQNWPDOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)CCC2=CC(=C(C(=C2)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90644992 |
Source


|
| Record name | 1-(3-Methylphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Methyl-3-(3,4,5-trifluorophenyl)propiophenone | |
CAS RN |
898777-60-1 |
Source


|
| Record name | 1-(3-Methylphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

